Iodide vs. Bromide Oxidative Addition Rate
The target compound carries an aryl iodide (C–I bond, bond dissociation energy ~272 kJ·mol⁻¹), while its most common halogen‑substituted comparator, 1‑(4‑bromobenzyl)‑1H‑pyrazol‑4‑ol, carries an aryl bromide (C–Br, BDE ~336 kJ·mol⁻¹). Competition experiments on model aryl halides demonstrate that the relative rate of oxidative addition follows the rank order I > Br > Cl [1]. This kinetic preference is corroborated by preparative Suzuki–Miyaura comparisons: reactions with iodobenzene proceed to completion under mild conditions, whereas reactions with bromobenzene plateau at ~56% yield under identical conditions [2].
| Evidence Dimension | Relative rate of oxidative addition (C–X activation) |
|---|---|
| Target Compound Data | Aryl iodide; rank order: fastest |
| Comparator Or Baseline | Aryl bromide; rank order: intermediate; Aryl chloride; rank order: slowest |
| Quantified Difference | I > Br > Cl (qualitative rank); bromobenzene yield ceiling ~56% vs. iodobenzene near‑quantitative in a model Suzuki coupling [2] |
| Conditions | Competition experiments with iron pincer complex [1]; Suzuki coupling with Pd‑catalyst under standard conditions [2] |
Why This Matters
The iodine‑specific reactivity advantage enables lower catalyst loadings, shorter reaction times, and higher net yields in cross‑coupling‐based library synthesis, directly reducing procurement and optimization costs.
- [1] Smith, A. J.; Young, B. L.; Thompson, M. R. et al. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. J. Am. Chem. Soc. 2021, 143 (15), 5928–5936. DOI: 10.1021/jacs.1c01486. View Source
- [2] SciCite intelligence extract: 'Importance of some factors on the Suzuki–Miyaura cross‑coupling reaction.' scite.ai. Statement: '…while the reaction with iodobenzene proceeds nearly to completion, in the case of bromobenzene the yield reaches a maximum 56.4% value after which no further conversion of the substrate is observed.' https://scite.ai/reports/importance-of-some-factors-on-the-suzuki-miyaura-cross-coupling-reaction (accessed 2026-04-25). View Source
